3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene
Overview
Description
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene is an organic compound with the molecular formula C12H14O2 It is known for its unique structure, which includes an ethylenedioxy group attached to a phenyl ring, and a propene chain with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene typically involves the reaction of 3,4-ethylenedioxybenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to achieve high throughput and purity. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or nitric acid (HNO3) are typically used for halogenation and nitration reactions, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, and other peroxides.
Reduction: H2 with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Br2, HNO3, sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include epoxides, ketones, halogenated derivatives, and nitrated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a valuable intermediate in medicinal chemistry.
Medicine: Research into its potential therapeutic applications includes the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In material science, it is used in the synthesis of polymers and advanced materials with specific electronic or optical properties. Its incorporation into polymer backbones can enhance conductivity and stability.
Mechanism of Action
The mechanism by which 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene exerts its effects depends on the specific application and the molecular targets involved. In organic synthesis, its reactivity is primarily governed by the electronic properties of the ethylenedioxy and phenyl groups, which influence the compound’s behavior in various chemical reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways and eliciting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A related compound used in the synthesis of conductive polymers.
2-Methyl-3-(3,4-methylenedioxyphenyl)propene:
Uniqueness
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness allows for the exploration of novel reaction mechanisms and the development of materials with tailored properties.
Properties
IUPAC Name |
6-(2-methylprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-10-3-4-11-12(8-10)14-6-5-13-11/h3-4,8H,1,5-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGXCXJRDMHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209496 | |
Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-66-4 | |
Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.